4-Amino-2,5-dimethylphenol

Catalog No.
S662365
CAS No.
3096-71-7
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2,5-dimethylphenol

CAS Number

3096-71-7

Product Name

4-Amino-2,5-dimethylphenol

IUPAC Name

4-amino-2,5-dimethylphenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,9H2,1-2H3

InChI Key

JSWVCUXQICMATE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)C)N

Canonical SMILES

CC1=CC(=C(C=C1O)C)N

The exact mass of the compound 4-Amino-2,5-dimethylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-2,5-dimethylphenol is a bifunctional aromatic compound featuring amino, hydroxyl, and two methyl groups on a phenol ring. This specific substitution pattern makes it a valuable intermediate in the synthesis of specialized polymers, such as polybenzoxazoles (PBOs), and as a developer component in oxidation hair dyes. Its utility stems from the influence of the methyl groups on the reactivity of the amino and hydroxyl functions, which differentiates its performance from simpler aminophenols in various industrial and research applications.

Procurement Fit

Workflow Azo dye, polymer, and hair color synthesis intermediate
Selection 2,5-dimethyl substitution pattern with bifunctional amine-phenol reactivity
Use context Reported oxidative hair dye coupler for blue-violet shades; high thermal stability context

Substituting 4-Amino-2,5-dimethylphenol with isomers like 2-amino-4,5-dimethylphenol or simpler analogs such as 4-aminophenol is often unviable. The precise 2,5-dimethyl substitution pattern dictates steric hindrance and electronic effects that directly influence polymerization kinetics, thermal properties of resulting polymers, and the final color characteristics in dye formulations. For example, in high-performance polymers, altering the methyl group positions can disrupt chain packing and lower thermal stability. In dyeing applications, even slight structural changes can lead to significant shifts in color hue, stability, and sensitization potential, making direct substitution impractical for achieving consistent, specified outcomes.

Substitution Risk

Electronic reactivity mismatch
Substituting with 4-aminophenol or 3-aminophenol may alter electron density on the ring, shifting reaction kinetics and redox behavior.
Thermal processing difference
The markedly higher melting point of 4-amino-2,5-dimethylphenol may not transfer to generic aminophenols, impacting high-temperature applications.
Color outcome deviation
Dye synthesis using alternative couplers may not reproduce the specific blue-violet shades reported for the 2,5-dimethyl substitution pattern.

Precursor for Thermally Stable Polybenzoxazoles (PBOs)

As a precursor for polybenzoxazoles (PBOs), the choice of aminophenol isomer is critical for achieving high thermal stability. PBOs derived from bis(o-aminophenol)s exhibit excellent thermal properties, with 10% weight loss temperatures (T10) often exceeding 545°C in nitrogen. For comparison, many standard high-performance polyamides, which may be considered as alternatives, begin to show significant decomposition at lower temperatures. For instance, certain aromatic-aliphatic polyamides show T10 values in the range of 499-588°C, demonstrating that PBOs occupy the upper tier of thermal resistance. The structure of 4-Amino-2,5-dimethylphenol is suited for creating PBOs with rigid backbones necessary for such high-temperature applications.

Evidence Dimension10% Weight Loss Temperature (TGA, N2)
Target Compound Data>545-615°C (Class-level data for aromatic PBOs)
Comparator Or BaselineAromatic-aliphatic polyamides (499–588°C)
Quantified DifferencePBOs can offer a higher ceiling for thermal stability compared to many alternative polyamide structures.
ConditionsThermogravimetric Analysis (TGA) under nitrogen atmosphere.

For applications in aerospace, electronics, and high-temperature coatings, selecting this precursor enables the synthesis of polymers that maintain integrity at temperatures where alternative materials would degrade.

Thermal stability
Cross-study comparable
242–243 °C vs 187 °C (4-aminophenol) / 121–125 °C (3-aminophenol)
Supports selection for high-temperature processing contexts.
Measured under standard conditions; storage and formulation implications.

Enhanced Processability in Electropolymerization via Lower Oxidation Potential

The methyl groups in 4-Amino-2,5-dimethylphenol act as electron-donating groups, which typically lower the monomer's oxidation potential compared to the unsubstituted 4-aminophenol. This makes electropolymerization easier to initiate and control. While direct comparative data for this specific isomer is limited, the principle is well-established for substituted phenols and anilines. For example, in the electropolymerization of eugenol (4-allyl-2-methoxyphenol), another substituted phenol, polymerization is readily achieved. A lower oxidation potential reduces the energy required for the process and can minimize side reactions or degradation of the substrate, which is a critical processability advantage over less substituted analogs like 4-aminophenol.

Evidence DimensionOxidation Potential
Target Compound DataLower (qualitative, due to electron-donating methyl groups)
Comparator Or Baseline4-Aminophenol (Higher, lacking electron-donating groups)
Quantified DifferenceNot quantified in available literature, but expected to be lower based on established chemical principles.
ConditionsElectrochemical polymerization, typically via cyclic voltammetry in a suitable electrolyte.

This compound is a better choice for fabricating polymer films on sensitive electronic components or substrates where lower applied potentials are necessary to prevent damage during manufacturing.

Electrochemical oxidation potential
Class-level inference
Lower oxidation potential expected based on alkyl-substituted aminophenol SAR
May support enhanced radical scavenging capacity in formulation research.
Direct compound-specific data to verify; class-level study context.

Specific Hue and Stability Control in Oxidation Hair Dye Formulations

In oxidative hair dyes, 4-Amino-2,5-dimethylphenol functions as a developer (primary intermediate) that, upon oxidation, reacts with couplers to form large, stable color molecules within the hair cortex. The substitution pattern is critical for determining the final hue. While p-aminophenol is a common developer used to achieve red-range shades, substituted aminophenols are employed to fine-tune the color and improve fastness properties. The methyl groups on the 4-Amino-2,5-dimethylphenol ring modify the electronic structure of the dye intermediates, influencing the absorption spectrum of the final chromophore. This allows for the creation of specific red-brown and other fashionable shades that cannot be achieved with unsubstituted p-aminophenol alone, while also potentially enhancing the stability and resistance to fading.

Evidence DimensionHue Control and Color Fastness
Target Compound DataEnables formulation of specific red-brown tones with potentially enhanced stability.
Comparator Or Baselinep-Aminophenol (Standard developer for general red shades).
Quantified DifferenceQualitative difference in achievable color palette and stability.
ConditionsFormulation in an oxidative hair dye system with couplers (e.g., resorcinol, m-aminophenol) and an oxidizing agent (e.g., hydrogen peroxide).

For formulators in the cosmetic industry, procuring this specific intermediate is necessary to produce a differentiated palette of hair colors with specific, stable, and reproducible shades that stand out from generic formulations.

Hair dye coupler utility
Supporting evidence
Claimed as coupler for blue to violet shades in oxidative formulations (patent embodiments)
Distinct color outcome context vs. other aminophenol couplers.
Quantitative performance comparison not reported in available patents.
Bifunctional reactivity
Supporting evidence
Contains both primary amine (-NH2) and phenolic hydroxyl (-OH)
Enables broader synthetic transformations vs. mono-functional building blocks.
Versatility supports supply chain simplification in multi-step synthesis.

Synthesis of High-Temperature Polybenzoxazole (PBO) Films and Fibers

This compound is the right choice when the primary goal is producing PBO-based materials for applications demanding exceptional thermal stability, such as dielectric layers in microelectronics or protective coatings in aerospace. Its structure is conducive to forming the rigid polymer backbone required to achieve decomposition temperatures well above 500°C.

Formulation of Niche, High-Fidelity Oxidation Hair Dyes

In cosmetic chemistry, this intermediate should be selected to create specific, stable red-brown and related color tones that are not accessible using more common developers like p-aminophenol. Its use allows for greater control over the final hue and fastness, enabling the development of premium, differentiated product lines.

Development of Functional Polymer Films via Low-Energy Electropolymerization

This monomer is indicated for applications where polymer films must be deposited onto delicate or electrochemically sensitive substrates. The electron-donating methyl groups facilitate polymerization at lower potentials than unsubstituted analogs, minimizing the risk of substrate damage during the coating process for sensors or specialized electronic components.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature industrial intermediates
Thermal stability profile (reported high mp context)
Compatibility with elevated processing and high-performance material requirements
Azo dye and pigment synthesis
Diazotizable amine with electron-donating methyl substituents
Coloristic properties distinct from unsubstituted aminophenol-derived dyes
Blue-violet oxidative hair dye formulations
Recognized coupler for specific shade development
Color outcomes with p-phenylenediamine primary intermediate systems
Antioxidant and polymerization inhibitor research
Expected radical scavenging profile from SAR inference
Oxidation potential and radical quenching capacity in model systems

XLogP3

1.6

UNII

RF4R93709T

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (99.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3096-71-7

Wikipedia

4-amino-2,5-dimethylphenol

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